N-phenyl-3-(1H-tetrazol-1-yl)benzamide is a compound belonging to the class of organic compounds known as benzamides, characterized by a benzene ring substituted with an amide group and a tetrazole moiety. This compound is notable for its potential biological activities, particularly in pharmaceutical research, where it serves as a lead compound in drug discovery due to its unique structural features and associated properties.
The compound can be classified under several categories:
The molecular formula of N-phenyl-3-(1H-tetrazol-1-yl)benzamide is , with a molecular weight of approximately 224.27 g/mol. The structural uniqueness arises from the incorporation of a tetrazole ring, which significantly influences its chemical reactivity and biological activity.
The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions, including the formation of the tetrazole ring. A common method includes:
This method has been shown to be efficient, allowing for good yields and purity of the final product, as confirmed by thin-layer chromatography monitoring during the reaction process .
N-phenyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to optimize its pharmacological properties .
The mechanism of action of N-phenyl-3-(1H-tetrazol-1-yl)benzamide involves interactions at the molecular level, particularly through:
Data from molecular docking studies suggest that this compound can effectively bind to target proteins, potentially leading to therapeutic effects against conditions such as gout or other inflammatory diseases.
These properties are essential for understanding the bioavailability and pharmacokinetics of N-phenyl-3-(1H-tetrazol-1-yl)benzamide in potential therapeutic applications .
N-phenyl-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
The tetrazole ring—a five-membered heterocycle featuring four nitrogen atoms—has evolved into an indispensable carboxylic acid bioisostere in drug design. This substitution confers significant advantages, including enhanced metabolic stability, increased lipophilicity (log P elevated by ~1 unit versus carboxylate), and improved bioavailability, while maintaining a similar pKa range (4.5–4.9) that allows ionization at physiological pH [2]. Historically, tetrazoles gained prominence with the development of angiotensin II receptor antagonists like losartan, validating their utility in clinical therapeutics. Their applications have since diversified significantly .
Table 1: Key Therapeutic Applications of Tetrazole-Containing Pharmaceuticals
Compound Class | Therapeutic Area | Key Mechanism/Target | Significance |
---|---|---|---|
Losartan derivatives | Hypertension | Angiotensin II receptor antagonism | Validated tetrazole as carboxylate bioisostere |
Benzamide-tetrazole hybrids | Xanthine Oxidase Inhibition | Competitive/mixed inhibition | Achieved IC₅₀ values down to 31 nM [1] |
N-(5-benzylthiazol-2-yl)amide | Oncology | DNA damage induction, Apoptosis | Demonstrated IC₅₀ of 56.4 nM in K-562 leukemia cells [7] |
PRMT inhibitors | Epigenetic regulation | Protein arginine methyltransferase inhibition | Exploited tetrazole’s H-bonding capacity [2] |
In xanthine oxidase (XO) inhibition, tetrazole-based compounds have enabled critical interactions with the Asn768 sub-pocket—a key binding site residue. This strategic design yielded compounds like N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which exhibit potency rivaling topiroxostat (IC₅₀ = 0.031 μM vs. 0.021 μM) [1] . Similarly, in oncology, replacing triazole with tetrazole in N-(5-benzylthiazol-2-yl)amide scaffolds significantly enhanced cytotoxicity, underscoring the moiety’s versatility [7].
Benzamides—characterized by a carboxamide group linked to a benzene ring—possess unique conformational and electronic properties that facilitate target engagement. The planar benzoyl group enables π-π stacking with aromatic residues (e.g., Phe residues in enzyme active sites), while the amide bond serves as a versatile hydrogen-bonding bridge, acting as both donor (N–H) and acceptor (C=O) [5] [8]. This dual functionality allows precise orientation within binding pockets.
Table 2: Representative Benzamide-Based Inhibitors and Their Targets
Benzamide Compound | Biological Target | Structural Feature Utilized | Potency |
---|---|---|---|
N-benzyl-4-((heteroaryl)methyl)benzamide (BHMB) | Mycobacterium tuberculosis InhA | Amide H-bonding to Tyr158/NAD⁺ | IC₅₀ = 20 nM [5] |
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | Xanthine Oxidase | Amide linkage to pyridine core | IC₅₀ = 0.312 μM [1] |
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide | β-lactamase (E. coli) | Fluorobenzoyl hydrophobic interaction | Database ID: DB07729 |
Triazolopyridinyl-cyclopropanecarboxamides | Inflammatory pathways | Rigid amide conformation | Patent: US9415037B2 [8] |
Benzamides exhibit tunable flexibility: Substituents on the phenyl ring (e.g., alkoxy, cyano, fluoro) modulate electron distribution and steric bulk, directly influencing binding affinity and selectivity. For instance, in InhA inhibitors, the benzamide scaffold positions the heteroaryl moiety into a hydrophobic subpocket, achieving nanomolar inhibition [5]. Similarly, the conformational constraint in N-phenylisonicotinamides proved critical for XO inhibition, as amide reversal reduced potency by disrupting key hydrogen bonds .
The integration of tetrazole and benzamide pharmacophores represents a structure-based design strategy to synergize their complementary properties. Molecular docking of early benzamide-based XO inhibitors (e.g., compound 1, IC₅₀ = 0.312 μM) revealed a critical gap: the absence of a hydrogen-bond acceptor engaging Asn768’s terminal amino group [1] . This residue typically acts as an H-bond donor, necessitating an acceptor moiety positioned within its subpocket.
Design Rationale:
Synthetic Validation:
Synthesis Route:The scaffold is efficiently constructed via:
Structural Outcomes:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8